molecular formula C8H13N3O2 B13299581 3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid

3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid

Cat. No.: B13299581
M. Wt: 183.21 g/mol
InChI Key: YXYBEKKTAHJCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two adjacent nitrogen atoms. The presence of an amino group on the pyrazole ring and a dimethylpropanoic acid moiety makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid typically involves the reaction of 4-amino-1H-pyrazole with 2,2-dimethylpropanoic acid derivatives under controlled conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the pyrazole and the propanoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the amino group in 3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid makes it unique compared to its analogs. This functional group allows for a wider range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

3-(4-aminopyrazol-1-yl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C8H13N3O2/c1-8(2,7(12)13)5-11-4-6(9)3-10-11/h3-4H,5,9H2,1-2H3,(H,12,13)

InChI Key

YXYBEKKTAHJCSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=C(C=N1)N)C(=O)O

Origin of Product

United States

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